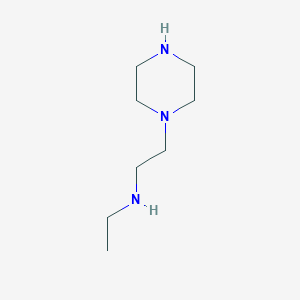

N-Ethyl-2-piperazin-1-ylethanamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

137554-12-2 |

|---|---|

Molecular Formula |

C8H19N3 |

Molecular Weight |

157.26 g/mol |

IUPAC Name |

N-ethyl-2-piperazin-1-ylethanamine |

InChI |

InChI=1S/C8H19N3/c1-2-9-3-6-11-7-4-10-5-8-11/h9-10H,2-8H2,1H3 |

InChI Key |

BTLPDHQFRXFTBR-UHFFFAOYSA-N |

SMILES |

CCNCCN1CCNCC1 |

Canonical SMILES |

CCNCCN1CCNCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Ethyl 2 Piperazin 1 Ylethanamine and Substituted Piperazine Ethanamines

Established Synthetic Routes to 2-(Piperazin-1-yl)ethanamine (AEP) Precursors

The synthesis of substituted piperazine (B1678402) ethanamines often commences with the precursor 2-(Piperazin-1-yl)ethanamine (AEP). A primary industrial production method for AEP involves the reaction of ethylene (B1197577) dichloride with ammonia. This process yields a mixture of various ethylene amines, including ethylenediamine (B42938), diethylenetriamine, and triethylenetetramine, from which AEP can be separated by distillation. wikipedia.org Another significant route is the reaction of ethylenediamine or ethanolamine (B43304)/ammonia mixtures over a catalyst. wikipedia.org

Furthermore, AEP can be synthesized from triethylenetetramine. google.com It is also formed as a byproduct in the synthesis of piperazine from ethanolamine or ethylenediamine. google.com The catalytic reductive amination of diethanolamine (B148213) also presents a pathway to piperazine derivatives. researchgate.net These established routes provide the foundational AEP scaffold, which can then be further modified to generate a library of derivatives.

Selective N-Alkylation and N-Acylation Strategies for Piperazine Ring Modification

The selective functionalization of the piperazine ring is a key step in the synthesis of diverse derivatives. Due to the presence of two secondary amine groups in piperazine, controlling the regioselectivity of N-alkylation and N-acylation can be challenging, often leading to mixtures of mono- and di-substituted products.

A common strategy to achieve mono-substitution involves the use of protecting groups. For instance, one nitrogen can be protected with a group like tert-butyloxycarbonyl (Boc), allowing for the selective alkylation or acylation of the other nitrogen. nih.gov The protecting group can then be removed to yield the mono-substituted piperazine. nih.gov Another approach involves the reaction of a monopiperazinium salt with an alkylating agent, which has been shown to produce N-monoalkylated piperazines in excellent yields with minimal formation of dialkylated byproducts. google.com

For the synthesis of N-Ethyl-2-piperazin-1-ylethanamine, direct alkylation of AEP with an ethylating agent can be employed. However, to avoid side reactions on the primary amine of the ethanamine side chain, it is often preferable to first protect the primary amine, for example, as a carbamate, before proceeding with the N-alkylation of the piperazine ring.

Reductive Amination Protocols for Amine Chain Elongation and Functionalization

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and is widely used in the synthesis of substituted piperazine ethanamines. This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

This methodology is particularly useful for elongating the side chain of piperazine derivatives or introducing further functional groups. For example, reacting 2-(piperazin-1-yl)ethanamine with an aldehyde or ketone, followed by reduction with a suitable reducing agent like sodium triacetoxyborohydride, can introduce a variety of substituents at the primary amine. nih.gov This method has been successfully used to synthesize a range of N-substituted piperazine ethanamines. nih.govreddit.com Intramolecular reductive amination has also been employed for the preparation of piperazine rings themselves. researchgate.net

Synthesis of Imine and Schiff Base Derivatives from Piperazine Ethanamines

The primary amine of piperazine ethanamines readily undergoes condensation with aldehydes and ketones to form imines, also known as Schiff bases. dergipark.org.trresearchgate.net This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with acid catalysis. researchgate.net

The formation of Schiff bases provides a versatile platform for further functionalization. The imine bond can be reduced to a secondary amine, as seen in reductive amination, or it can be a key structural feature in the final molecule. A variety of Schiff bases have been synthesized from 1-amino-4-methylpiperazine (B1216902) and different aromatic aldehydes. dergipark.org.tr Similarly, Schiff bases of 2-(piperazin-1-yl)ethanamine have been prepared and characterized. nih.govaaup.edu These derivatives often exhibit interesting biological activities.

Multi-component Reaction Pathways for Complex Molecular Architectures

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. These reactions are highly atom-economical and can rapidly generate molecular diversity.

The Ugi reaction, a well-known MCR, and its variants have been applied to the synthesis of piperazine-based compounds. The split-Ugi methodology, for example, is suitable for bis-secondary diamines like piperazine and allows for the regioselective acylation of one nitrogen and alkylation of the other in a single step, avoiding the need for protecting groups. nih.govnih.gov This approach has been successfully used to create libraries of 1,4-disubstituted piperazine derivatives for biological screening. nih.govnih.gov

Reactivity and Mechanistic Investigations of N Ethyl 2 Piperazin 1 Ylethanamine and Its Derivatives

Nucleophilic Reactivity of Primary, Secondary, and Tertiary Amine Functionalities

The presence of three distinct types of amine groups within N-Ethyl-2-piperazin-1-ylethanamine results in a nuanced nucleophilic reactivity. The primary amine at the terminus of the ethyl chain, the secondary amine within the piperazine (B1678402) ring, and the tertiary amine also within the ring each exhibit different levels of nucleophilicity, which can be selectively targeted under appropriate reaction conditions.

The primary amine is generally the most sterically accessible and readily participates in nucleophilic substitution and addition reactions. For instance, in reactions with electrophiles such as alkyl halides or epoxides, the primary amine is typically the initial site of attack. The secondary amine in the piperazine ring also demonstrates significant nucleophilicity, though it is sterically more hindered than the primary amine. The tertiary amine, being fully substituted, does not possess a lone pair of electrons available for direct nucleophilic attack in the same manner as primary and secondary amines but can act as a base or a catalyst.

The relative reactivity of these amine groups is crucial in the synthesis of various derivatives. For example, in the production of epoxy curing agents, the primary and secondary amines provide active sites for cross-linking with epoxy resins, while the tertiary amine can act as an accelerator for the curing process. wikipedia.org

Influence of Piperazine Nitrogen Basicity on Reaction Pathways and Selectivity

The basicity of the nitrogen atoms in the piperazine ring plays a critical role in directing reaction pathways and determining selectivity. The pKa values of piperazine and its derivatives provide insight into their basic strength. Studies on various substituted piperazines have shown that the addition of alkyl groups to the piperazine nitrogen can influence their pKa values. uregina.ca For instance, the addition of an ethyl group to piperazine can lower the pKa compared to the parent molecule. uregina.ca

This difference in basicity between the piperazine nitrogens and the primary amine nitrogen influences which atom is protonated first in acidic media, thereby affecting its availability for nucleophilic attack. In reactions where the amine acts as a base, the relative basicities will determine the reaction's equilibrium and kinetics. For example, in the context of carbon dioxide capture, the basicity of the amine is a key factor in the efficiency of CO2 absorption. nih.gov Research on similar amino-piperazine compounds has shown that the less basic piperazine nitrogen, when attached to an aromatic moiety, may have minimal involvement in hydrogen bonding and ionic interactions with receptors in biological systems. nih.gov

Oxidation and Reduction Transformations of Amine Centers

The amine centers in this compound can undergo both oxidation and reduction reactions. Oxidation of amines can lead to a variety of products, including N-oxides, imines, and, under harsher conditions, can result in the cleavage of C-N bonds. The combustion of N-aminoethylpiperazine, a related compound, is known to produce toxic oxides of nitrogen. nih.govnoaa.gov

Reduction reactions are also pertinent, particularly in the synthesis of N-alkylated derivatives. For example, reductive amination is a common method for introducing alkyl groups onto primary and secondary amines. mdpi.com This process involves the reaction of the amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced to the corresponding amine. Another method involves the reduction of carboxyamides to form N-alkylpiperazines. mdpi.com For instance, the reduction of N-acylpiperazine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) is a standard procedure to obtain the corresponding N-alkylated products. nih.gov

Substitution Reactions for Diverse Functionalization and Derivatization

The amine functionalities of this compound serve as excellent handles for a wide array of substitution reactions, enabling the synthesis of a diverse range of functionalized derivatives.

N-Alkylation: The primary and secondary amines readily undergo N-alkylation with alkyl halides or other alkylating agents. This is a fundamental reaction for introducing various alkyl chains to the molecule. mdpi.com

N-Arylation: Nucleophilic aromatic substitution (SNAr) reactions can be employed to attach aryl groups to the piperazine nitrogens, especially when the aryl group is activated with electron-withdrawing groups. mdpi.com

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. This is a common strategy for protecting amine groups or for synthesizing compounds with specific biological activities.

Reaction with Epoxides: The nucleophilic amines can open epoxide rings in a process known as aminolysis, leading to the formation of β-amino alcohols. This reaction is significant in the context of epoxy resin chemistry. researchgate.net

Michael Addition: The primary and secondary amines can participate in Michael additions to α,β-unsaturated carbonyl compounds, forming new carbon-nitrogen bonds.

These substitution reactions are foundational in medicinal chemistry for the synthesis of piperazine-containing drugs. mdpi.com

Kinetic and Thermodynamic Studies of Amine-Mediated Reactions

The kinetics and thermodynamics of reactions involving this compound and its analogs are crucial for understanding reaction mechanisms and optimizing process conditions.

Kinetic studies on the ethoxylation of piperazine have been conducted to determine the rate constants and activation energies for the reaction with ethylene (B1197577) oxide. researchgate.net Similarly, the kinetics of carbon dioxide absorption in aqueous solutions of 1-(2-aminoethyl)piperazine (B7761512) (AEPZ), a closely related compound, have been investigated. nih.gov These studies provide valuable data on reaction rates and their dependence on temperature and concentration. For example, the temperature dependency of the second-order reaction rate constant for CO2 absorption in AEPZ was determined using the Arrhenius equation. nih.gov

Thermodynamic data, such as the enthalpy of vaporization (ΔvapH°), have been reported for related piperazine compounds. chemeo.com The dissociation constants (pKa) and the associated thermodynamic quantities (ΔH° and ΔS°) for the protonation of various piperazines have also been determined, offering insights into the basicity and the temperature dependence of these equilibria. uregina.ca Such data is essential for applications like gas sweetening, where the efficiency of CO2 absorption and regeneration is dependent on the thermodynamics of the amine-CO2 reaction. uregina.ca

Interactive Data Table: pKa Values of Selected Piperazines at 298 K

| Compound | pKa1 | pKa2 |

| Piperazine | 9.73 | 5.35 |

| 1-Methylpiperazine | 9.07 | 4.69 |

| 1-Ethylpiperazine | 9.83 | 5.49 |

| 1,4-Dimethylpiperazine | 8.27 | 4.23 |

| 1-(2-Hydroxyethyl)piperazine | 9.07 | 4.54 |

| Data sourced from a study on the pKa values of various piperazines, which provides context for the basicity of the nitrogens in this compound. uregina.ca |

Coordination Chemistry and Ligand Design Incorporating Piperazine Ethanamine Frameworks

Chelation and Complexation Properties with Transition Metal Ions

The N-Ethyl-2-piperazin-1-ylethanamine framework contains three potential nitrogen donor atoms: the two nitrogens of the piperazine (B1678402) ring and the nitrogen of the ethylamine (B1201723) group. This arrangement allows it to act as a versatile chelating agent for a variety of transition metal ions. The ethyl group on the terminal amine influences the steric and electronic properties of the ligand, affecting the stability and geometry of the resulting metal complexes.

The chelation behavior of piperazine-based ligands has been studied with several transition metal ions. For instance, derivatives of piperazine have been shown to form stable complexes with Cu(II), Co(II), and other first-row transition metals. The coordination can involve one or both nitrogen atoms of the piperazine ring, along with the side-chain amine, leading to the formation of five- or six-membered chelate rings, which enhances the thermodynamic stability of the complexes.

With Group 12 metal ions such as Cadmium(II) and Mercury(II), piperazine-containing ligands have demonstrated the ability to form diverse structural motifs. For example, a tridentate ligand incorporating a piperazine moiety formed a polymeric structure with Cd(II) and a mononuclear complex with Hg(II). In these complexes, the piperazine nitrogen actively participates in coordination. The flexible nature of the ethanamine linker allows the ligand to adapt to the preferred coordination geometry of different metal ions, which can range from tetrahedral and square planar to octahedral. The interaction with Ag(I) often leads to the formation of coordination polymers, where the piperazine ligand bridges multiple silver centers.

Table 1: Complexation Characteristics of Piperazine Ethanamine Frameworks with Various Metal Ions

| Metal Ion | Typical Coordination Number | Observed Geometries | Structural Motifs |

|---|---|---|---|

| Copper(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral | Mononuclear and Binuclear Complexes |

| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral | Mononuclear and Polynuclear Complexes |

| Silver(I) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral | Coordination Polymers |

| Cadmium(II) | 4, 6 | Tetrahedral, Distorted Octahedral | Mononuclear and Polymeric Complexes |

| Mercury(II) | 2, 4 | Linear, Square Pyramidal | Mononuclear Complexes |

This table presents generalized data based on studies of piperazine-containing ligands.

Supramolecular Assembly and Metal-Organic Framework Formation utilizing Amine Ligands

The amine groups within the this compound framework are not only crucial for metal coordination but also for directing the formation of extended solid-state structures through hydrogen bonding. In the absence of metal ions, piperazine itself can form supramolecular assemblies with organic molecules through N-H···O or N-H···N hydrogen bonds. When incorporated into a metal complex, the uncoordinated or protonated amine groups can act as hydrogen bond donors, linking individual complex units into one-, two-, or three-dimensional networks.

In the context of Metal-Organic Frameworks (MOFs), amine-functionalized ligands are highly valuable. The incorporation of alkylamine groups into MOF linkers can enhance the selective adsorption of gases like CO2. While this compound itself may not be a typical MOF linker due to its flexibility, the principles of using amine-functionalized ligands are directly applicable. The piperazine and ethylamine moieties can be integrated into more rigid organic linkers to introduce basic sites within the pores of a MOF. These sites can serve as strong binding locations for acidic gas molecules or as catalytic centers. The development of amino-functionalized MOFs has been shown to be effective for applications such as the separation of ethane/ethylene (B1197577) mixtures.

Design of Polydentate Ligands and Macrocyclic Systems

The this compound structure serves as a versatile building block for the synthesis of more complex polydentate and macrocyclic ligands. By modifying the terminal ethylamine or the second nitrogen of the piperazine ring, a wide array of ligands with varying denticity and conformational rigidity can be designed.

Polydentate Ligands: The primary amine of the parent compound, 2-(piperazin-1-yl)ethanamine, can be reacted with aldehydes or ketones to form Schiff base ligands with increased denticity. These Schiff base ligands often exhibit enhanced coordinating ability and can stabilize metal ions in various oxidation states. For example, the condensation of a piperazine-containing amine with 2-pyridinecarboxaldehyde (B72084) yields a potential tridentate ligand.

Macrocyclic Systems: Piperazine units are frequently incorporated into macrocyclic frameworks to create ligands with high metal ion selectivity and kinetic inertness. These aza-macrocycles are synthesized through ring-closing reactions, often using a metal ion as a template to direct the cyclization process over polymerization. The inclusion of a piperazine ring within a macrocycle can rigidify the structure, which in turn influences the thermodynamic stability and the properties of the resulting metal complexes. For instance, pyridine-based macrocycles containing a piperazine ring have been investigated for applications in MRI contrast agents due to their favorable stability with Mn(II).

Spectroscopic and Structural Characterization of Metal Complexes

The characterization of metal complexes formed with piperazine ethanamine-based ligands relies on a combination of spectroscopic and structural methods to elucidate their geometry, bonding, and electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining which donor atoms of the ligand are involved in coordination. The coordination of the amine groups to a metal ion typically results in a shift of the N-H stretching and bending vibrations to lower frequencies. These shifts can help distinguish between coordinated and free amine groups within the complex.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d electronic transitions of the metal ion and charge-transfer bands. The position and intensity of these bands are sensitive to the coordination geometry and the nature of the ligand field, allowing for the study of complex formation in solution. Complexation often leads to a shift in the absorption bands of the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those with Zn(II) or Cd(II), NMR spectroscopy is used to determine the structure of the complex in solution. The chemical shifts of the ligand's protons and carbons change upon coordination to the metal ion, providing insights into the binding mode of the ligand.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), EPR spectroscopy is a valuable technique for probing the environment of the unpaired electron. The EPR parameters can give information about the geometry of the complex and the nature of the metal-ligand bonding.

Table 2: Representative Spectroscopic Data for Metal Complexes of Piperazine-Containing Ligands

| Technique | Spectroscopic Feature | Interpretation |

|---|---|---|

| IR | Shift in ν(N-H) and δ(N-H) bands to lower wavenumbers | Coordination of the nitrogen atom to the metal center |

| UV-Vis | Appearance of new bands in the visible region | d-d electronic transitions of the metal ion in the ligand field |

| UV-Vis | Shift in ligand-based absorption bands (λmax) | Indicates metal-ligand interaction and complex formation |

| ¹H NMR | Downfield or upfield shifts of proton signals near donor atoms | Confirmation of ligand coordination in diamagnetic complexes |

| EPR | g-values and hyperfine coupling constants | Information on the geometry and metal-ligand bonding in paramagnetic complexes |

This table provides a summary of typical spectroscopic observations for the characterization of metal complexes with piperazine-based ligands.

Electronic Structure and Bonding Analysis in Coordination Compounds

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide a deeper understanding of the electronic structure and bonding in coordination compounds.

Continuous shape measures (CShM) analysis, based on DFT-optimized geometries, can quantitatively describe the coordination environment around the metal center, allowing for a precise description of the geometry (e.g., distinguishing between trigonal bipyramidal and square pyramidal). Theoretical calculations can also predict spectroscopic properties, such as IR vibrational frequencies and electronic transitions, which can be compared with experimental spectra to aid in their assignment. For instance, DFT has been used to investigate the photoluminescence properties of complexes, explaining how complexation can prevent photoinduced electron transfer (PET) and lead to an increase in quantum yield compared to the free ligand.

Catalytic Applications of N Ethyl 2 Piperazin 1 Ylethanamine and Its Analogues

Organocatalysis Mediated by Amine Basicities and Nucleophilicities

The catalytic activity of N-Ethyl-2-piperazin-1-ylethanamine and its analogues in organocatalysis is fundamentally linked to the basicity and nucleophilicity of their nitrogen atoms. Amines can act as nucleophiles, initiating reactions, or as bases, activating substrates through proton abstraction. The relative nucleophilicity generally increases with basicity, following the trend of NH3 < primary amines < secondary amines, although this can be influenced by steric hindrance. ekb.eg

Piperazine (B1678402) and its derivatives are effective organocatalysts for various classic organic transformations. For instance, piperazine supported on reduced graphene oxide has been shown to be an efficient heterogeneous bifunctional organocatalyst for Knoevenagel, Michael, and aldol (B89426) reactions. researchgate.netmdpi.com In these reactions, the amine functionality is believed to activate the substrates. For example, in the Knoevenagel condensation, the basic amine can deprotonate a compound with an active methylene (B1212753) group, generating a nucleophile that then attacks the carbonyl group of an aldehyde or ketone.

Table 1: Organocatalytic Applications of Piperazine Derivatives

| Catalyst System | Reaction Type | Product | Reference |

|---|---|---|---|

| Piperazine-supported reduced graphene oxide (rGO-NH) | Knoevenagel, Michael, Aldol reactions | Various carbonyl condensation products | researchgate.net |

| Piperazine-immobilized graphene oxide (piperazine-GO) | Multicomponent reaction | 2-amino-3-cyano-4H-chromenes | nouryon.comgoogle.com |

Role as Ligands in Metal-Catalyzed Organic Transformations

The multiple nitrogen atoms in this compound and its analogues make them excellent ligands for a wide range of metal ions, forming stable complexes that exhibit significant catalytic activity. mdpi.comgoogle.com The piperazine scaffold is a privileged structure in coordination chemistry and has been successfully used in catalysis and the formation of metal-organic frameworks (MOFs). bdmaee.net The ability of the ligand to coordinate with a metal ion can modulate the metal's electronic and steric environment, thereby influencing the reactivity and selectivity of the catalytic process. google.com

Schiff base complexes derived from N-aminoethylpiperazine and various transition metals have been synthesized and investigated for their catalytic properties. mdpi.comgoogle.com These complexes are valued for their ease of synthesis and potential in catalyzing a variety of organic reactions. google.com

The structural diversity of metal complexes formed with piperazine-containing ligands is notable. For example, a tridentate ligand incorporating a piperazine moiety, (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine, forms complexes with group 12 metals (Zn, Cd, Hg) where the piperazine nitrogen participates in coordination, leading to varied geometries such as trigonal bipyramidal, distorted tetrahedral, and distorted octahedral. rsc.org Similarly, macrocyclic ligands containing both piperazine and pyridine (B92270) moieties form stable complexes with first-row transition metals like Copper(II) and Zinc(II), with potential applications in catalysis. researchgate.net The rigidity and basicity imparted by the piperazine and pyridine units enhance the stability of the resulting metal complexes. researchgate.net

Heterogeneous Catalysis with Piperazine Ethanamine-Modified Supports (e.g., Graphene Oxide)

To bridge the gap between homogeneous and heterogeneous catalysis, this compound and its parent compounds can be immobilized on solid supports. This approach combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability. Graphene oxide (GO) has emerged as a particularly effective support material due to its large surface area and the presence of oxygen-containing functional groups (like epoxides) that facilitate chemical modification. matrixscientific.comresearchgate.net

Researchers have successfully grafted piperazine and its derivatives onto GO surfaces. One method involves the nucleophilic substitution reaction between the amine groups of piperazine and the epoxide groups on the GO layers. matrixscientific.com The resulting material, such as piperazine-grafted reduced graphene oxide (NH-rGO) or 1-(2-aminoethyl) piperazine-functionalized GO (GO-A.P.), acts as a robust and reusable heterogeneous catalyst. researchgate.netmatrixscientific.com

These functionalized graphene materials have demonstrated high efficiency in various multicomponent reactions. For instance, piperazine-GO has been used for the synthesis of 2-amino-3-cyano-4H-chromenes in aqueous ethanol, highlighting its utility in green chemistry protocols. nouryon.comgoogle.com The catalyst can be recovered easily and reused multiple times without a significant drop in its catalytic activity. nouryon.comgoogle.commatrixscientific.com The acidic character of the GO support often works synergistically with the basic amine catalyst to enhance reaction rates. nouryon.comgoogle.com

Table 2: Performance of Piperazine-Graphene Oxide Heterogeneous Catalysts

| Catalyst | Reaction | Key Features | Reusability | Reference |

|---|---|---|---|---|

| piperazine-GO | Synthesis of 2-amino-3-cyano-4H-chromenes | Bifunctional acid-base catalyst, high yields, short reaction times | At least 6 times without significant loss of activity | nouryon.comgoogle.com |

| GO-A.P. | Synthesis of xanthen and pyran derivatives | Highly efficient, green synthesis method | At least 5 runs with no significant decrease in activity | matrixscientific.com |

Applications in Polymerization Processes and Urethane (B1682113) Catalysis

N-aminoethylpiperazine (AEP) and its derivatives are recognized as important components in polymerization, particularly in the production of polyurethanes. rsc.org They function as catalysts, specifically for the urethane-forming reaction between an isocyanate and a polyol. mdpi.com

The catalytic activity in polyurethane formation is attributed to the tertiary amine group within the AEP molecule. Tertiary amine catalysts are crucial in polyurethane manufacturing to control the kinetics of both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions. mdpi.comnouryon.com The mechanism of tertiary amine catalysis generally involves the activation of the alcohol (polyol). The lone pair of electrons on the tertiary nitrogen interacts with the hydroxyl group of the polyol, increasing its nucleophilicity and making it more reactive towards the electrophilic isocyanate group. This lowers the activation energy of the reaction, thus accelerating the formation of the urethane linkage.

Computational studies on various amine catalysts have confirmed that their presence significantly lowers the energy barrier for urethane formation compared to the uncatalyzed reaction. researchgate.netmatrixscientific.com The catalytic process is often a multi-step pathway that involves the formation of a complex between the catalyst and the alcohol, followed by the attack on the isocyanate. The proton affinity of the amine is a key factor, influencing its ability to interact with the reactants and facilitate the necessary proton transfers during the reaction. researchgate.net An analogue, 1-methyl-4-(2-dimethylaminoethyl)piperazine, has been specifically noted as an effective amine catalyst in polyurethane foaming formulations. google.com

Catalytic Mechanisms and Reaction Rate Enhancements in Crosslinking Systems (e.g., Epoxy Resins)

A primary industrial application of N-aminoethylpiperazine (AEP) is as a curing agent and accelerator for epoxy resins. Epoxy resins require a curing agent (or hardener) to undergo polymerization, or crosslinking, to form a rigid, three-dimensional network. The unique structure of AEP, containing primary, secondary, and tertiary amines, allows it to perform a dual function in this process. wikipedia.org

The primary and secondary amine groups possess active hydrogen atoms that can react with the epoxide rings of the epoxy resin. These reactions are responsible for building the polymer chains and forming the crosslinked structure. AEP has three active amine hydrogens available for this crosslinking reaction.

The tertiary amine group, which lacks an active hydrogen, does not participate directly in the crosslinking. Instead, it functions as a catalyst, accelerating the curing process. The catalytic mechanism involves the tertiary amine's lone pair of electrons opening an epoxy ring, which generates an alkoxide anion. This anion then attacks another epoxy ring, propagating the anionic polymerization of the epoxy resin. This acceleration allows for a rapid gel time at room temperature, often leading to a B-stage cure, which may then require a post-cure at elevated temperatures to achieve optimal mechanical and thermal properties. This catalytic action allows formulators to create fast-curing epoxy systems for applications like coatings, adhesives, and mortars.

Table 3: Typical Properties of an Epoxy Resin Cured with AEP

| Property | Value |

|---|---|

| Recommended Use Level (phr, EEW=190)* | 23 |

| Gel Time (150g mix @ 77 °F) (min) | 19 |

| Heat Deflection Temperature (°F) | 225 |

| Flexural Strength (psi) | 19,000 |

| Tensile Strength (psi) | 10,000 |

*Data for AEP formulated with a standard Bisphenol-A based epoxy resin (DGEBA, EEW=190).

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-aminoethylpiperazine (AEP) |

| Piperazine |

| 1-(2-aminoethyl) piperazine |

| (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine |

| Copper(II) |

| Zinc(II) |

| Cadmium(II) |

| Mercury(II) |

| 1-methyl-4-(2-dimethylaminoethyl)piperazine |

Integration in Advanced Materials Science and Polymer Chemistry

Role as Monomers and Crosslinking Agents in Polymer Synthesis

N-Ethyl-2-piperazin-1-ylethanamine serves a dual function in polymer synthesis, acting as both a monomer and a crosslinking agent. Its primary and secondary amine groups provide reactive sites for incorporation into polymer backbones, while the tertiary amine can act as a catalyst or an accelerator. nouryon.comwikipedia.org

As a monomer, it is a key raw material in the synthesis of various polymers. For instance, it is used in the production of polyamide resins and as a raw material for polyurethane resins. atamanchemicals.comcphi-online.com The different reactivity of its amine groups (primary vs. secondary) allows for controlled polymerization processes.

As a crosslinking agent, it is particularly prominent in epoxy resin systems. atamanchemicals.com The three active hydrogens on its primary and secondary amine groups enable it to react with epoxy groups, forming a durable, crosslinked thermoset network. wikipedia.org The presence of the tertiary amine in its structure simultaneously accelerates the curing process. nouryon.comwikipedia.org This makes it an effective epoxy hardener, often used to formulate robust coating systems that protect steel and other substrates from corrosion. wikipedia.orgatamanchemicals.com

Table 1: Functional Roles of this compound in Polymer Synthesis

| Role | Functional Groups Involved | Polymer Systems | Key Outcome |

|---|---|---|---|

| Monomer | Primary and Secondary Amines | Polyamides, Polyurethanes | Incorporation into the main polymer chain to build the backbone. atamanchemicals.comcphi-online.com |

| Crosslinking Agent | Primary and Secondary Amines (3 active hydrogens) | Epoxy Resins | Formation of a three-dimensional network, leading to thermoset materials. wikipedia.orgatamanchemicals.com |

| Curing Accelerator | Tertiary Amine | Epoxy Resins | Catalyzes the polymerization/curing reaction. nouryon.comwikipedia.org |

Development of Hyperbranched and Dendrimeric Polymeric Structures

The distinct reactivity of the amine groups in this compound makes it an ideal candidate for creating complex, non-linear polymer architectures like hyperbranched and dendrimeric structures. epa.gov These materials are characterized by their highly branched, tree-like topologies, low viscosity, and high density of terminal functional groups. scielo.orgrsc.org

A notable strategy involves the polyaddition of this compound, which acts as a BB'₂ type monomer, with an A₂ type monomer like divinyl sulfone. epa.gov In this reaction, the secondary amine of the piperazine (B1678402) ring reacts much faster with the vinyl groups of the divinyl sulfone than the primary amine does. This rapid initial reaction forms a dimer that can be considered a new AB'₂ monomer, which then continues to react, leading to the formation of a hyperbranched polysulfone-amine. epa.gov

This method allows for the one-step synthesis of hyperbranched polymers with a high degree of branching (over 50%) without the need for catalysts. epa.gov The resulting polymers are soluble in water and various organic solvents. epa.gov The ability to control the reaction by protecting terminal amine groups to prevent gelation highlights the versatility of this compound in synthesizing advanced polymer architectures. epa.gov

Engineering of Polymeric Resins (e.g., Polyamide, Urethane (B1682113), Epoxy Systems)

This compound is a crucial component in the engineering of several high-performance polymeric resins. atamanchemicals.com Its integration allows for the fine-tuning of resin properties such as cure speed, hardness, chemical resistance, and adhesion.

Epoxy Systems: In epoxy resins, it functions primarily as a curing agent or hardener. atamanchemicals.com Its three active amine hydrogens participate in the cross-linking of the epoxy prepolymer. wikipedia.org The molecule's tertiary amine group acts as a built-in accelerator, which can be particularly useful in formulating coatings, adhesives, sealants, and composite materials. nouryon.comatamanchemicals.com It is often used in conjunction with other amines to precisely control the curing characteristics and final properties of the epoxy system. wikipedia.orgatamanchemicals.com

Polyamide Resins: The compound finds application in the manufacture of polyamide resins. atamanchemicals.com The primary and secondary amine groups can react with carboxylic acids or their derivatives to form amide linkages, which are the defining feature of polyamides. Its cyclic structure can impart unique thermal and mechanical properties to the resulting resin.

Urethane Systems: As a raw material for urethane chemicals, it contributes to the synthesis of polyurethanes. atamanchemicals.comcphi-online.com The amine groups can react with isocyanates to form urea (B33335) linkages, which can modify the properties of polyurethane materials, enhancing their thermal stability and mechanical strength. It is also used as a catalyst in the production of polyurethane foams and elastomers. nouryon.com

Functionalization of Material Surfaces for Enhanced Performance

The reactivity of this compound is leveraged for the functionalization and surface activation of various materials. wikipedia.orgatamanchemicals.com By chemically grafting this molecule or polymers derived from it onto a surface, properties such as adhesion, wettability, and biocompatibility can be significantly altered.

One key application is in the development of antifouling coatings. Amine end-functionalized polymers, which can be synthesized using piperazine-containing initiators or terminators, can be covalently attached to surfaces like glass or metal. researchgate.net These polymer layers can resist the adhesion of microorganisms and prevent the formation of biofilms, which is critical in marine applications, medical devices, and industrial water systems. researchgate.net The amine groups provide a convenient handle for anchoring the polymer to the surface.

Furthermore, its use in asphalt (B605645) additives demonstrates its role in improving material performance through surface interactions. atamanchemicals.com It can enhance the adhesion between the aggregate and the bitumen binder, leading to more durable and water-resistant asphalt pavements.

Design of Novel Ionizable Aminolipid Head Groups for Nanomaterial Applications

In the cutting-edge field of nanomedicine, particularly for the delivery of RNA therapeutics, derivatives of this compound are being used to design novel ionizable lipids. researchgate.netnih.gov These lipids are critical components of lipid nanoparticles (LNPs), which encapsulate and deliver fragile mRNA payloads into target cells. researchgate.netnih.gov

The headgroup of the ionizable lipid is a key determinant of the LNP's efficacy and safety. Piperazine-based headgroups have shown significant promise. researchgate.netnih.gov The unique structure of the piperazine ring contributes to the lipid's pKa value, which is crucial for its function. researchgate.net An ideal ionizable lipid should be neutral at physiological pH to avoid toxicity and become positively charged in the acidic environment of the endosome, facilitating the release of the mRNA cargo into the cytoplasm. researchgate.net

Recent research has demonstrated that LNPs formulated with novel ionizable lipids containing piperazine-based headgroups exhibit superior transfection efficiency both in vitro and in vivo. researchgate.netnih.gov These advanced LNPs have shown enhanced intracellular uptake and effective endosomal escape. researchgate.net For instance, one study highlighted a piperazine-based ionizable lipid, 244cis, which allowed for repeated dosing of mRNA to the lungs with improved potency and lower immunogenicity compared to standard LNPs. nih.gov This suggests that engineering the aminolipid headgroup with structures derived from this compound is a promising strategy for developing safer and more effective nanomedicines. nih.govnih.gov

Table 2: Mentioned Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | N-(2-Aminoethyl)piperazine, AEP, 2-(Piperazin-1-yl)ethanamine |

| Divinyl sulfone | |

| Polysulfone-amine | |

| Polyamide | |

| Polyurethane | |

| Epoxy | |

| 1,2-dioleoyl-3-trimethylammonium propane | DOTAP |

| Ethyl phosphocholine | EPC |

| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine | DOPE |

| N-[2-(p-toluenesulfonyloxy)ethyl]phthalimide | |

| Poly(2-ethyl-2-oxazoline) | PEtOx |

| N-acryloyl-1,2-diaminoalkane | |

| N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | |

| Methacrylic acid | |

| Tyramine |

Computational and Theoretical Studies on N Ethyl 2 Piperazin 1 Ylethanamine Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic properties and chemical reactivity of N-Ethyl-2-piperazin-1-ylethanamine. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's behavior at the atomic level.

Detailed Research Findings: DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, are commonly utilized to optimize the molecular structure and analyze the electronic features of piperazine (B1678402) derivatives. jddtonline.info Such studies for this compound would involve calculating the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. jddtonline.info

Molecular Electrostatic Potential (MEP) analysis helps in identifying the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For piperazine derivatives, negative electrostatic potentials are often localized around nitrogen and oxygen atoms, indicating likely sites for electrophilic attack, while positive potentials are typically found around hydrogen atoms, marking them as sites for nucleophilic attack. jddtonline.info Natural Bond Orbital (NBO) analysis can further elucidate the stability of the molecule arising from hyperconjugative interactions and charge delocalization. jddtonline.info

| Computational Method | Basis Set | Key Parameters Calculated | Predicted Insights for this compound |

|---|---|---|---|

| DFT (B3LYP) | 6-31G(d,p) | HOMO/LUMO Energies, MEP | Reactivity, Stability, Sites for Electrophilic/Nucleophilic Attack |

| Ab Initio (e.g., G4, G4MP2) | Various | Enthalpy of Formation | Thermochemical Properties and Stability |

| NBO Analysis | 6-31G(d,p) | Charge Delocalization, Hyperconjugative Interactions | Intramolecular Stability and Electron Transfer |

Conformational Analysis and Isomer Optimization

The flexibility of the piperazine ring and the ethylamine (B1201723) side chain in this compound allows for multiple spatial arrangements or conformations. Conformational analysis is crucial for understanding how the molecule's shape influences its properties and biological activity.

Detailed Research Findings: Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers and isomers. For similar flexible molecules, DFT and other quantum chemical methods are used to perform geometry optimization. aaup.edu For a compound like this compound, this would involve rotating the bonds in the ethylamine side chain and analyzing the chair and boat conformations of the piperazine ring to find the lowest energy (most stable) structure. In related Schiff base derivatives of 2-(piperazin-1-yl)ethanamine, E and Z isomer optimization has been performed to identify the most stable configuration. aaup.edu Such studies reveal that even subtle changes in conformation can significantly impact the molecule's interaction with biological targets.

Prediction of Physicochemical Parameters and Basicity Constants (pKa Values)

Computational chemistry provides powerful tools for predicting key physicochemical properties, including the basicity constant (pKa), which is vital for understanding the molecule's behavior in biological systems.

Detailed Research Findings: The pKa value indicates the extent of ionization at a given pH. For this compound, which has multiple nitrogen atoms, there will be distinct pKa values corresponding to the protonation of each basic site. Computational pKa prediction often involves calculating the free energy of the protonation/deprotonation reaction in a solvent, frequently using a combination of quantum mechanics and a continuum solvation model (like PCM). mdpi.com

Experimental studies on similar piperazine derivatives show clear trends. For instance, adding an ethyl group to piperazine tends to lower the pKa values compared to the parent piperazine. uregina.ca Based on experimental data for related compounds, the predicted pKa values for this compound would likely be influenced by both the N-ethyl group on the piperazine ring and the terminal primary amine group.

| Compound | Experimental pKa1 (at 298 K) | Experimental pKa2 (at 298 K) | Reference |

|---|---|---|---|

| Piperazine | 9.73 | 5.35 | uregina.ca |

| 1-Methylpiperazine | 9.21 | 4.75 | uregina.ca |

| 1-Ethylpiperazine | 9.32 | 4.91 | uregina.ca |

| This compound | Predicted to be in a similar range, influenced by both ethyl and aminoethyl groups | Predicted | N/A |

Spectroscopic Data Simulation and Validation (IR, NMR, UV-Vis)

Theoretical simulations of spectroscopic data (Infrared, Nuclear Magnetic Resonance, and UV-Visible) are invaluable for validating experimental results and providing a detailed assignment of spectral features.

Detailed Research Findings: Computational methods can predict the vibrational frequencies, chemical shifts, and electronic transitions of this compound.

IR Spectra: DFT calculations can simulate the IR spectrum by computing the vibrational frequencies of the molecule. superfri.org These calculated frequencies can then be compared with experimental FT-IR data to assign specific peaks to vibrational modes, such as N-H stretching, C-H stretching, and C-N vibrations of the piperazine ring and side chains. nih.govebyu.edu.tr

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. aaup.edu These theoretical values, when compared to experimental spectra, help in the unambiguous assignment of signals to specific protons and carbons in the molecule. nih.gov

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra by calculating the excitation energies and oscillator strengths of electronic transitions. researchgate.net For piperazine derivatives, these transitions are often of the π→π* type. jddtonline.info

| Spectroscopy Type | Computational Method | Predicted Information | Typical Application |

|---|---|---|---|

| IR | DFT (e.g., B3LYP) | Vibrational Frequencies | Assignment of functional group vibrations (N-H, C-H, C-N) |

| NMR | GIAO | 1H and 13C Chemical Shifts | Structural elucidation and assignment of atomic signals |

| UV-Vis | TD-DFT | Electronic Transitions (λmax) | Analysis of π→π* and n→π* transitions |

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time, providing insights into its conformational changes, intermolecular interactions, and behavior in a solvent.

Detailed Research Findings: MD simulations model the movement of atoms in the molecule and surrounding solvent molecules (e.g., water) by solving Newton's equations of motion. uib.no For a molecule like this compound in an aqueous solution, MD can reveal the formation and lifetime of hydrogen bonds between the molecule's nitrogen and hydrogen atoms and the surrounding water molecules. uib.no This is crucial for understanding its solubility and how it interacts within a biological environment. Analysis of the simulation trajectory can also reveal the most stable conformations in solution and the flexibility of different parts of the molecule. Such simulations have been used to study piperazine-activated solutions, showing how molecules arrange themselves at interfaces and form hydrogen bonding networks. uib.no

Ligand-Target Binding Prediction and Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is essential for predicting the potential biological targets of this compound.

Detailed Research Findings: In molecular docking studies, the 3D structure of this compound would be placed into the binding site of a target protein, and various conformations would be sampled to find the one with the best binding affinity, often calculated as a docking score. nih.govebyu.edu.tr Piperazine derivatives have been extensively studied using docking against various targets, including enzymes and receptors. mdpi.comnih.gov The results of these simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For example, docking studies on similar piperazine derivatives have been used to predict their binding modes within targets like the c-Kit tyrosine kinase receptor, providing a rationale for their observed biological activity. researchgate.net These in silico studies are a critical first step in rational drug design, helping to prioritize compounds for further experimental testing. connectjournals.comresearchgate.net

Advanced Research in Pharmaceutical and Bioorganic Chemistry Mechanistic and Synthetic Aspects

Synthesis of Bioactive Piperazine (B1678402) Derivatives as Pharmaceutical Intermediates and Building Blocks

N-Ethyl-2-piperazin-1-ylethanamine, also known as N-(2-aminoethyl)piperazine, is a readily available and versatile starting material in the synthesis of more complex piperazine derivatives with significant pharmacological activities. researchgate.netresearchgate.netnih.gov Its structure, featuring both a primary and a secondary amine, allows for selective chemical modifications, making it a valuable synthon for creating diverse molecular architectures. nih.gov

A prominent application of this compound is in the synthesis of antipsychotic agents. The piperazine nucleus is a common feature in many antipsychotic drugs, and this compound serves as a key precursor for some of these. nih.govnih.gov For instance, it is a crucial intermediate in the synthesis of Lurasidone, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. chemicalbook.compatsnap.comwipo.intgoogle.comgoogle.com The synthesis often involves the reaction of this compound or a protected form with other cyclic structures to build the final drug molecule. chemicalbook.compatsnap.comgoogle.com

Beyond antipsychotics, derivatives of this compound have been explored for a range of other therapeutic applications, including antimicrobial and antifungal agents. researchgate.net Synthetic strategies often involve the reaction of the primary amine of this compound with various electrophiles to introduce different functionalities and modulate the biological activity of the resulting compounds. researchgate.net For example, a series of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides were synthesized as potential atypical antipsychotics, with some compounds showing promising activity. nih.gov

The synthesis of these derivatives can be achieved through various methods, including conventional heating and microwave irradiation, with the latter often providing faster reaction times and higher yields. nih.gov The versatility of this compound as a building block is further highlighted by its use in the creation of novel hybrid molecules, such as chalcone (B49325) N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids, which have shown cytotoxic potential against cancer cell lines. nih.gov

Design of Novel Pharmacophores and Scaffold Optimization Strategies

The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov this compound provides a flexible platform for the design of novel pharmacophores and the optimization of existing drug scaffolds. ijrrjournal.com A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Researchers have systematically modified the structure of this compound to explore the structure-activity relationships (SAR) and enhance the desired pharmacological properties. ijrrjournal.com These modifications often involve the introduction of various substituents on the piperazine ring or the primary amine, leading to the generation of libraries of compounds with diverse biological activities. nih.govresearchgate.net

For example, in the quest for new antidepressant compounds, various arylpiperazine derivatives have been synthesized and evaluated. researchgate.net The design strategy often focuses on targeting specific neurotransmitter receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov By strategically adding different chemical groups to the this compound core, chemists can fine-tune the affinity and selectivity of the resulting molecules for their intended targets. ijrrjournal.com

Scaffold optimization strategies also include the incorporation of the this compound motif into larger, more complex molecules. This approach has been used to develop multi-target ligands that can simultaneously modulate the activity of several proteins involved in a particular disease, which can lead to improved therapeutic efficacy. rsc.org

Investigation of Molecular Interactions with Enzymes and Receptors

The biological effects of this compound derivatives are mediated by their interactions with specific enzymes and receptors in the body. ijrrjournal.com A significant amount of research has been dedicated to understanding these molecular interactions at an atomic level, which is crucial for rational drug design.

A primary focus of these investigations has been on the interaction of piperazine derivatives with neurotransmitter receptors, particularly dopamine and serotonin receptors, which are key targets for antipsychotic and antidepressant drugs. nih.govijrrjournal.comnih.govnih.govnih.gov For instance, studies have shown that the affinity of these compounds for D2 and 5-HT1A receptors is a critical determinant of their antipsychotic efficacy. nih.gov The ratio of activity at these two receptors is also considered an important parameter. nih.gov

Molecular modeling and docking studies have been instrumental in elucidating the binding modes of these compounds within the active sites of their target receptors. nih.gov These computational techniques provide valuable insights into the specific amino acid residues that are involved in the binding and help to explain the observed structure-activity relationships. For example, the presence of a pyridyl group in the head of some piperazine derivatives has been shown to strongly influence their selectivity and affinity for 5-HT1A receptors. nih.gov

Beyond neurotransmitter receptors, derivatives of this compound have also been shown to interact with other biological targets, such as sigma receptors and various enzymes. rsc.org Understanding these off-target interactions is important for predicting potential side effects and for designing more selective drugs.

Development of Chemical Conjugates for Targeted Drug and Gene Delivery Systems (e.g., siRNA Conjugation to Ferritin)

The unique chemical properties of this compound and its derivatives make them attractive candidates for use in targeted drug and gene delivery systems. acs.orgnih.govresearchgate.net These systems are designed to deliver therapeutic agents specifically to diseased cells or tissues, thereby increasing their efficacy and reducing side effects.

One innovative approach involves the use of "humanized" chimeric Archaeal ferritin (HumAfFt) as a nanocarrier for the delivery of small interfering RNA (siRNA). acs.orgnih.govresearchgate.net siRNAs are powerful tools for gene silencing, but their clinical application is limited by their poor stability and inefficient delivery to target cells. acs.org

To overcome these challenges, researchers have decorated the internal cavity of HumAfFt with novel cationic piperazine-based compounds derived from this compound. acs.orgnih.govresearchgate.net These cationic compounds are designed to interact electrostatically with the negatively charged siRNA duplexes, allowing them to be encapsulated within the ferritin nanocage. acs.orgresearchgate.net The synthesis of these piperazine-based compounds often starts with the selective protection of the primary amine of this compound, followed by reaction with other moieties to introduce the desired functionalities. acs.orgnih.gov

The resulting siRNA-loaded ferritin nanoparticles can then be targeted to specific cells, such as cancer cells that overexpress the transferrin receptor 1 (TfR1), by exploiting the natural ability of ferritin to bind to this receptor. researchgate.net This targeted delivery approach has shown promise in preclinical studies for improving the silencing effect of siRNA on gene expression in cancer cells. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. nih.gov For derivatives of this compound, extensive SAR studies have been conducted to optimize their potency and selectivity for various biological targets. ijrrjournal.com

These studies typically involve the synthesis of a series of related compounds where specific parts of the molecule are systematically modified. The biological activity of each compound is then evaluated, and the results are used to identify the key structural features that are responsible for the observed effects.

For example, in the development of antipsychotic agents, SAR studies have revealed that the nature of the substituent on the second nitrogen atom of the piperazine ring plays a crucial role in determining the affinity for dopamine D2 and serotonin 5-HT2A receptors. nih.govrsc.org Similarly, the length and nature of the linker connecting the piperazine ring to other parts of the molecule can also have a significant impact on biological activity. rsc.org

The table below summarizes key findings from SAR studies on various classes of this compound derivatives:

| Derivative Class | Key SAR Findings | Target |

| Antipsychotics | The nature of the aryl group on the piperazine nitrogen and the linker length are critical for D2/5-HT2A receptor affinity. nih.govrsc.org | Dopamine D2 and Serotonin 5-HT2A Receptors |

| Antidepressants | Substitution on the phenyl ring of arylpiperazines influences selectivity for serotonin and norepinephrine (B1679862) transporters. researchgate.net | Serotonin and Norepinephrine Transporters |

| Antimicrobials | The type of substituent on the primary amine can significantly alter the spectrum of antibacterial and antifungal activity. researchgate.netresearchgate.net | Bacterial and Fungal Cellular Targets |

| Anticancer Agents | The addition of specific heterocyclic moieties to the piperazine scaffold can enhance cytotoxic activity against cancer cell lines. nih.govresearchgate.netmdpi.com | Various Cancer Cell Lines |

These SAR studies provide a rational basis for the design of new and improved therapeutic agents based on the this compound scaffold. nih.gov

Mechanistic Insights into Neurotransmitter Modulation

Derivatives of this compound exert their effects on the central nervous system by modulating the activity of various neurotransmitter systems. nih.govijrrjournal.com A significant body of research has focused on elucidating the mechanisms by which these compounds interact with and alter the function of neurotransmitters such as dopamine and serotonin. ijrrjournal.comnih.gov

Many atypical antipsychotics derived from this scaffold act as antagonists or partial agonists at dopamine D2 receptors and as antagonists at serotonin 5-HT2A receptors. nih.govnih.gov This dual mechanism of action is thought to be responsible for their efficacy in treating the positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects compared to older, typical antipsychotics. nih.gov

Furthermore, some piperazine derivatives have been shown to interact with other serotonin receptor subtypes, such as 5-HT1A receptors, where they can act as agonists or partial agonists. nih.govnih.gov This activity is believed to contribute to their anxiolytic and antidepressant effects. nih.gov Studies have also investigated the role of these compounds in modulating the release of neurotransmitters. For example, some piperazine-containing compounds have been shown to induce the release of endogenous stores of serotonin in the brain. ijrrjournal.com

The neuropharmacological activity of these compounds can be complex and may involve interactions with multiple neurotransmitter systems. For instance, the anxiolytic-like activity of one piperazine derivative was found to be modulated by both the serotonergic system and the GABAergic system, specifically the benzodiazepine (B76468) site of the GABAA receptor. nih.gov These mechanistic insights are crucial for understanding the full therapeutic potential and possible side effects of this class of compounds.

Future Perspectives and Interdisciplinary Research Opportunities

Synergistic Approaches in Synthetic and Computational Chemistry for Rational Design

The convergence of synthetic and computational chemistry offers a powerful paradigm for the rational design of new molecules and materials based on the N-Ethyl-2-piperazin-1-ylethanamine framework. researchgate.net Computational tools, such as molecular docking and dynamics simulations, can predict the interactions of this compound derivatives with biological targets like G-protein-coupled receptors (GPCRs), enzymes, and nucleic acids. nih.govmdpi.com This predictive insight allows for the in silico screening of virtual libraries, prioritizing candidates with optimal binding affinities and desired properties before their physical synthesis. nih.govacs.org

For instance, computational models can explore how modifications to the ethylamine (B1201723) side chain or substitutions on the piperazine (B1678402) ring influence the molecule's conformation and electronic properties. nih.gov This information is invaluable for designing derivatives with enhanced target specificity. nih.gov Synthetic chemists can then employ advanced methodologies, such as palladium-catalyzed C-N cross-coupling reactions or C-H functionalization, to realize these computationally designed molecules with high precision and efficiency. acs.orgmdpi.com This synergistic loop, where computational predictions guide synthetic efforts and experimental results refine computational models, accelerates the discovery of novel compounds for various applications. researchgate.netista.ac.at

Exploration of Novel Reactivity and Catalytic Pathways

The distinct amine groups of this compound present an opportunity to explore novel reactivity and catalytic applications. The primary amine offers a site for specific chemical modifications, while the secondary and tertiary amines within the piperazine ring can act as catalytic centers or directing groups in organic transformations. nouryon.com

Future research could focus on harnessing this compound as a ligand for transition metal catalysts. The multiple nitrogen atoms could chelate to a metal center, creating a unique electronic and steric environment that could drive novel catalytic cycles. Such catalysts could be employed in asymmetric synthesis, where the chiral environment around the metal center, induced by a modified this compound ligand, could lead to the formation of single-enantiomer products. wordpress.com Furthermore, its potential as an organocatalyst, particularly in reactions like Michael additions or aldol (B89426) reactions, warrants investigation. wordpress.com The basicity of the nitrogen atoms could be tuned to catalyze a range of reactions under mild and environmentally friendly conditions. wordpress.com

Tailored Material Design for Specific Functional Demands

The structural features of this compound make it an attractive building block for the creation of advanced functional materials. Its ability to be incorporated into larger polymeric structures opens the door to materials with tailored properties. For example, it can be used as a curing agent for epoxy resins, where the amine hydrogens participate in cross-linking, and the tertiary amine acts as an accelerator. wikipedia.org

Future explorations could involve integrating this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). rsc.org The piperazine unit can act as a versatile linker, and by modifying the N-ethyl-amine side chain, the pore size, surface area, and chemical functionality of the resulting framework can be precisely controlled. Such tailored materials could find applications in gas storage and separation, particularly for carbon capture, given the affinity of amines for CO2. wikipedia.orgnih.gov Additionally, its incorporation into polymers could lead to the development of novel corrosion inhibitors or surface-active agents. nouryon.comwikipedia.org

Advancements in Bio-conjugation and Drug Delivery Strategies for Enhanced Therapeutic Efficacy

The piperazine motif is a privileged structure in medicinal chemistry, and this compound provides a versatile scaffold for developing new therapeutic agents and drug delivery systems. mdpi.comrsc.org The primary amine group is an ideal handle for bioconjugation, allowing the attachment of the molecule to proteins, antibodies, or nanoparticles.

A significant area of future research lies in its use as a linker in drug delivery systems. For instance, piperazine-based compounds have been designed to functionalize humanized ferritin nanocages for the targeted delivery of siRNA to cancer cells. nih.govacs.org The piperazine moiety can be engineered to interact with nucleic acids, facilitating their encapsulation and protecting them from degradation. nih.govacs.org By attaching targeting ligands to the this compound backbone, these delivery systems can be directed to specific cell types, enhancing therapeutic efficacy while minimizing off-target effects. nih.govacs.org The ability to create derivatives with varying lipophilicity and basicity will be crucial in optimizing the pharmacokinetic properties of these advanced drug carriers. nih.gov

Integration of Machine Learning for Predictive Modeling in Chemical Research

Machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes from large datasets. iscientific.orgjocpr.com For this compound and its derivatives, ML models can be trained to predict a wide range of properties, including solubility, reactivity, and biological activity. researchgate.netnih.gov

By leveraging existing data on piperazine-containing compounds, ML algorithms can identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis. researchgate.net For example, a model could be developed to predict the CO2 absorption capacity of different amine solutions, including those containing piperazine derivatives, under various conditions, thereby accelerating the design of efficient carbon capture systems. nih.govresearchgate.net In drug discovery, ML can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives, allowing for the early-stage filtering of candidates with unfavorable profiles. nih.govnih.gov The integration of ML with computational chemistry and automated synthesis platforms promises to create a fully autonomous workflow for the discovery and optimization of new molecules based on the this compound scaffold. researchgate.netista.ac.at

Q & A

Q. What are the established synthetic routes for N-Ethyl-2-piperazin-1-ylethanamine, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives. For example, a multi-step approach may include:

Alkylation of piperazine : Reacting piperazine with bromoethylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 18 hours) .

Boc protection/deprotection : Introducing tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, followed by trifluoroacetic acid (TFA) deprotection .

Purification : Column chromatography or recrystallization to isolate the target compound.

Optimization : Adjusting solvent polarity (e.g., DMSO vs. DMF), temperature, and reaction time can improve yields. Monitoring intermediates via thin-layer chromatography (TLC) or HPLC is critical .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks. For example, the ethyl group adjacent to piperazine should show distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected m/z for C₈H₁₇N₃: 155.14) .

- Infrared Spectroscopy (IR) : Peaks corresponding to N-H stretches (≈3300 cm⁻¹) and C-N vibrations (≈1250 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Storage : Store at -20°C in airtight containers to maintain stability .

- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound derivatives?

Core modifications : Synthesize analogs with substituted aryl groups (e.g., fluorophenyl) or altered alkyl chains to assess pharmacological effects .

Biological assays :

- Receptor binding : Radioligand displacement assays (e.g., dopamine D2/D3 receptors) to measure affinity (Ki values) .

- Functional activity : cAMP accumulation or β-arrestin recruitment assays to determine agonist/antagonist profiles .

Data analysis : Use computational tools (e.g., molecular docking) to correlate structural changes with activity trends .

Q. How should contradictory data in pharmacological studies (e.g., varying receptor affinities) be resolved?

Contradictions may arise from differences in experimental design:

- Assay conditions : Compare buffer pH, temperature, and cell lines used (e.g., HEK293 vs. CHO cells) .

- Compound purity : Verify purity via HPLC (>95%) and confirm absence of isomers or byproducts .

- Statistical rigor : Replicate experiments with larger sample sizes and apply corrections for multiple comparisons .

Q. What strategies are effective in improving the metabolic stability of this compound for in vivo studies?

Q. How can researchers troubleshoot low yields in multi-step syntheses of this compound derivatives?

- Intermediate characterization : Use TLC or GC-MS to identify bottlenecks (e.g., unstable intermediates) .

- Catalyst screening : Test palladium or copper catalysts for coupling steps .

- Solvent optimization : Switch polar aprotic solvents (e.g., DMF → acetonitrile) to enhance reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.